tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an indole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used as probes in nmr studies of macromolecular complexes .
Mode of Action
It’s worth noting that the tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This suggests that the compound may interact with its targets in a way that allows for high-resolution observation of these interactions.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The use of tert-butyl groups as probes in nmr studies suggests that the compound may allow for high-resolution observation of macromolecular complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-1H-indole-1-carboxylate.
Reduction: Formation of 2-(hydroxymethyl)-1H-indole-1-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl 2-(hydroxymethyl)acrylate
Uniqueness
Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl ester group and the indole ring makes this compound particularly interesting for various applications .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWVLLULLUPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441802 | |
Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174180-53-1 | |
Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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